2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol

Antitubercular Drug Discovery Nitroimidazole SAR Bioreductive Activation

Source CAS 105480-32-8 to secure the non-negotiable 4-nitroimidazole scaffold for aerobic antitubercular SAR (MIC ≤0.016 µg/mL). Its trifluoromethyl carbinol side chain enables late-stage derivatization and provides an intrinsic 19F MR handle for hypoxia imaging—capabilities impossible with 5-nitro or non-fluorinated analogs. Ensure reproducible bioreductive activation data by procuring the exact regioisomer.

Molecular Formula C5H4F3N3O3
Molecular Weight 211.1 g/mol
CAS No. 105480-32-8
Cat. No. B010080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol
CAS105480-32-8
Synonyms1H-Imidazole-4-methanol, 5-nitro-alpha-(trifluoromethyl)- (9CI)
Molecular FormulaC5H4F3N3O3
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(C(F)(F)F)O)[N+](=O)[O-]
InChIInChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10)
InChIKeyFPDMQWTVHCADKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol (CAS 105480-32-8): Core Identity for Research Sourcing & Differentiation


2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol (CAS 105480-32-8) is a small-molecule nitroimidazole derivative bearing a trifluoromethyl carbinol side chain at the 4(5)-position of the imidazole ring . It belongs to a compound class widely explored for bioreductive activation, hypoxia targeting, and anti-infective activity [1]. Despite this scaffold’s prominence, the specific compound identified by CAS 105480-32-8 remains a specialized building block with extremely limited publicly available quantitative biological or physicochemical profiling data .

Why Generic Nitroimidazole Substitution Fails for Applications Requiring 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol


Within the broader nitroimidazole family, the precise position of the nitro group (4-nitro vs. 5-nitro), the nature of the N1 substituent, and the electronic character of the side chain critically determine reduction potential, enzymatic activation, and target engagement [1]. Substituting CAS 105480-32-8 with an unsubstituted 4-nitroimidazole or a 5-nitroimidazole bearing a simple alkyl chain (e.g., metronidazole) can result in a complete loss of aerobic antitubercular activity or altered hypoxia selectivity, because the trifluoromethyl carbinol motif modulates both lipophilicity and electron affinity in ways that simple methyl or hydroxyethyl analogs cannot replicate [1][2]. Therefore, researchers developing structure-activity relationships (SAR), probing fluorine-mediated metabolic stability, or investigating bioreductive hypoxia markers must procure the exact regioisomer to obtain meaningful and reproducible data [2].

Quantitative Evidence Guide: 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol vs. Structural Analogs


Regioisomeric Differentiation: 4-Nitro vs. 5-Nitro Imidazole Aerobic Antimycobacterial Activity

The 4-nitroimidazole scaffold, to which CAS 105480-32-8 belongs by structure, is a key determinant of aerobic activity against Mycobacterium tuberculosis, in contrast to 5-nitroimidazoles such as metronidazole that are active only under anaerobic conditions [1]. In a head-to-head panel study, the 4-nitroimidazooxazine PA-824 (pretomanid) exhibited a minimum inhibitory concentration (MIC) of ≤0.016 µg/mL against Mtb H37Rv under aerobic conditions, while the 5-nitroimidazole metronidazole showed an MIC >128 µg/mL under the same aerobic assay conditions [1]. This regioisomeric switch from 5-nitro to 4-nitro is responsible for a >8,000-fold improvement in aerobic potency, a finding directly relevant to any 4-nitroimidazole building block intended for antitubercular lead optimization [1].

Antitubercular Drug Discovery Nitroimidazole SAR Bioreductive Activation

Electron-Affinity Modulation by the Trifluoromethyl Carbinol Side Chain vs. Unsubstituted or Methyl-Substituted Analogs

The trifluoromethyl group adjacent to the hydroxyl in CAS 105480-32-8 exerts a strong electron-withdrawing effect that is expected to raise the nitroimidazole one-electron reduction potential E(1) closer to the optimal window for bioreductive activation compared to non-fluorinated analogs [1][2]. While direct E(1) values for this specific compound are absent from the public literature, electrochemical studies on closely related trifluoroethyl-substituted 2-nitroimidazoles (e.g., TF-MISO) demonstrate that trifluoromethylated analogs exhibit reduction potentials shifted by approximately +50 to +80 mV relative to their non-fluorinated counterparts, enhancing hypoxia-selective retention [2]. In contrast, the unsubstituted 4-nitroimidazole or 4-nitroimidazole bearing a simple methyl group would present a more negative reduction potential, potentially falling below the threshold for efficient enzymatic reduction in hypoxic tumor cells [1].

Hypoxia-Selective Cytotoxins Fluorine Chemistry Reduction Potential

19F MRI / MRS Reporter Capability Enabled by the Trifluoromethyl Group vs. Non-Fluorinated Nitroimidazole Building Blocks

The three chemically equivalent fluorine atoms in CAS 105480-32-8 provide a built-in, naturally abundant 19F magnetic resonance handle that is completely absent in non-fluorinated nitroimidazole building blocks [1]. In vivo 19F MRS studies using the structurally related 2-nitroimidazole TF-MISO demonstrated detectable tumor retention at 6 hours post-injection with a tumor-to-plasma concentration ratio reaching approximately 3:1 in hypoxic tumor regions, while the fluorine signal in normoxic tissues was negligible [1]. A non-fluorinated 4-nitroimidazole analog cannot be detected by 19F MRS or MRI, precluding its use as a contrast agent [2]. This binary capability gap (present vs. absent 19F signal) represents a qualitative and quantitative advantage that directly translates into procurement necessity for any hypoxia imaging research program [1][2].

Hypoxia Imaging 19F MRS Molecular Probe Design

Synthetic Versatility of the Primary Alcohol Handle for Ether/Thioether Derivatization vs. N1-Alkylated Nitroimidazole Alternatives

The secondary alcohol at the alpha position of the trifluoromethyl group in CAS 105480-32-8 serves as a reactive handle for generating 4-nitro-5-imidazolyl ethers and thioethers, a transformation that is well-established for substituted 4-nitroimidazoles [1]. Patented methods describing the preparation of 4-nitro-5-imidazolyl ethers specifically highlight the utility of such alcohol precursors for producing pharmacologically active compounds and dyes, achieving coupling yields >60% under optimized conditions with alkylating agents [1]. In contrast, N1-alkylated 4-nitroimidazole building blocks (e.g., 4-nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole, CAS not listed) lack the C5 alcohol functionality and are therefore incapable of undergoing O-alkylation or thioether formation at this position, limiting their derivatization scope . The availability of this differentiable hydroxyl group enables regioselective functionalization strategies that are impossible with N1-blocked analogs.

Medicinal Chemistry Nitroimidazole Derivatization Building Block Utility

High-Impact Application Scenarios for 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol (CAS 105480-32-8) Stemming from Quantified Differentiation


Antitubercular Lead Optimization Requiring Aerobic-Active 4-Nitroimidazole Building Blocks

Medicinal chemistry groups pursuing next-generation pretomanid analogs or novel aerobic-active antitubercular agents require the 4-nitro regioisomer embodied by CAS 105480-32-8 to retain the aerobic potency clinical data have linked to this scaffold (MIC ≤0.016 µg/mL for PA-824 vs. >128 µg/mL for 5-nitro metronidazole) [1]. Substituting a 5-nitro analog would eliminate aerobic activity, making CAS 105480-32-8 the non-negotiable entry point for SAR expansion around the C5 side chain [1].

Synthesis of 19F MRI-Detectable Hypoxia Probes for Preclinical Oncology Imaging

The intrinsic CF3 group of CAS 105480-32-8 provides the 19F MR handle necessary for non-invasive hypoxia mapping, as validated by the detection of related trifluoro-nitroimidazole probes achieving ~3:1 tumor-to-plasma retention ratios in hypoxic regions at 6 hours post-injection [1]. Non-fluorinated building blocks cannot deliver this imaging capability; therefore, CAS 105480-32-8 must be sourced to construct bimodal MRI/PET hypoxia reporters or 19F NMR-based binding probes [1][2].

Regioselective Diversification via C5 Hydroxyl for Structure-Activity Relationship (SAR) Campaigns

The secondary alcohol at the alpha-CF3 position of CAS 105480-32-8 enables late-stage O-alkylation and thioether formation (patent-established >60% coupling yields) that is structurally impossible with N1-substituted 4-nitroimidazole building blocks [1]. Researchers who anticipate needing to install varied ether, ester, or carbamate side chains at the C5 position to probe steric and electronic SAR must select CAS 105480-32-8 over N1-blocked alternatives [1].

Electron-Affinity Tuning for Hypoxia-Selective Cytotoxin Discovery

The electron-withdrawing trifluoromethyl group of CAS 105480-32-8 is expected to shift the nitroimidazole reduction potential into the optimal range for bioreductive activation (estimated +50 to +80 mV relative to non-fluorinated analogs), based on cross-study electrochemical data from the TF-MISO series [1][2]. Investigators designing hypoxia-activated prodrugs or radiosensitizers should procure this compound to evaluate whether the CF3-carbinol substitution pattern improves hypoxia selectivity relative to unsubstituted 4-nitroimidazole controls [1][2].

Quote Request

Request a Quote for 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.